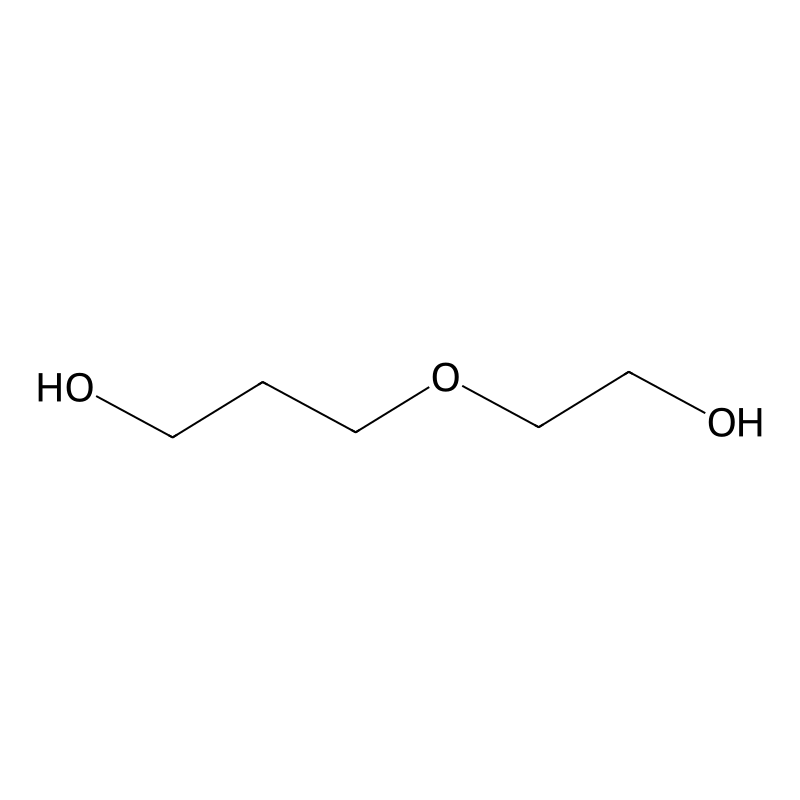1-Propanol, 3-(2-hydroxyethoxy)-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Propanol, 3-(2-hydroxyethoxy)- is a chemical compound with the molecular formula and a molecular weight of approximately 120.15 g/mol. It is characterized by the presence of a propanol backbone with a hydroxyethoxy group at the third position, which enhances its solubility and reactivity in various chemical environments. This compound is often used in organic synthesis and as an intermediate in the production of other chemicals.
The chemical reactivity of 1-Propanol, 3-(2-hydroxyethoxy)- can be explored through several mechanisms:
- Esterification: It can react with carboxylic acids to form esters, which are important in the production of various polymers and surfactants.
- Ether Formation: The hydroxy group can participate in ether formation through nucleophilic substitution reactions.
- Oxidation: Under oxidative conditions, it may be converted into aldehydes or ketones, expanding its utility in organic synthesis .
1-Propanol, 3-(2-hydroxyethoxy)- exhibits several biological activities. Research indicates that compounds with similar structures can possess antimicrobial properties and may influence cellular pathways due to their ability to interact with lipid membranes. The hydroxy group enhances its potential as a solvent for biological applications, making it useful in drug delivery systems .
Several synthesis methods for 1-Propanol, 3-(2-hydroxyethoxy)- have been reported:
- Alkylation of Propylene Oxide: Reacting propylene oxide with ethanol under acidic conditions can yield this compound.
- Hydrolysis of Alkyl Halides: The reaction of alkyl halides with sodium hydroxide can produce the desired alcohol.
- Transesterification: This method involves reacting triglycerides with methanol or ethanol to generate alcohols, including 1-Propanol, 3-(2-hydroxyethoxy)- .
Studies on the interactions of 1-Propanol, 3-(2-hydroxyethoxy)- with biological systems show that it can affect membrane fluidity and permeability. Its interaction with proteins and enzymes may modulate various biochemical pathways. For instance, it has been observed to influence the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism .
Several compounds share structural similarities with 1-Propanol, 3-(2-hydroxyethoxy)-. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Propanol | Simple alcohol without hydroxyethoxy group | |
| Ethanol | Shorter carbon chain; used widely as a solvent | |
| 1-Butanol | Longer carbon chain; different physical properties | |
| 3-Hydroxypropyl methyl ether | Similar structure but different functional groups |
The presence of the hydroxyethoxy group in 1-Propanol, 3-(2-hydroxyethoxy)- enhances its solubility and reactivity compared to simpler alcohols like ethanol or butanol. This unique feature makes it particularly valuable in applications requiring enhanced interaction with polar solvents or biological systems .








